Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons containing a ring of four carbon atoms. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the cyclobutane ring, along with a carboxylate ester group (-COOCH3). The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate typically involves the difluoromethylation of cyclobutane derivatives. One common method is the use of difluoromethylating agents such as ClCF2H in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and substituted cyclobutane derivatives .
Scientific Research Applications
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclobutane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug design and development, particularly as a bioisostere in pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Uniqueness
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is unique due to its difluoromethyl group attached to a cyclobutane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with trifluoromethyl groups or different ring sizes .
Properties
Molecular Formula |
C7H10F2O2 |
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Molecular Weight |
164.15 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O2/c1-11-7(10)5-3-2-4(5)6(8)9/h4-6H,2-3H2,1H3 |
InChI Key |
ASVONLBFKGQHIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1C(F)F |
Origin of Product |
United States |
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